2-(4-propylphenyl)acetic Acid

Description

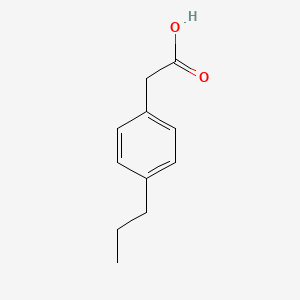

2-(4-propylphenyl)acetic acid is an aromatic carboxylic acid. Its structure consists of a benzene ring substituted with a propyl group and an acetic acid group. The molecular formula for this compound is C₁₁H₁₄O₂.

Below is a data table outlining some of the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | 26114-12-5 |

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-propylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-3-9-4-6-10(7-5-9)8-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMLOXDIFVZRNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398081 | |

| Record name | 4-n-propylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26114-12-5 | |

| Record name | 4-n-propylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-(4-propylphenyl)acetic Acid

Precursor-based syntheses rely on the transformation of readily available starting materials into the target molecule through a series of well-established chemical reactions. Common precursors for this compound include compounds that already possess the 4-propylphenyl moiety, which is then elaborated to introduce the acetic acid side chain.

One classical and versatile approach is the malonic ester synthesis . masterorganicchemistry.compatsnap.comlibretexts.orgcambridgemedchemconsulting.comlibretexts.org This method typically begins with the alkylation of diethyl malonate with a suitable 4-propylbenzyl halide (e.g., 4-propylbenzyl chloride or bromide). The reaction proceeds via the formation of a carbanion from diethyl malonate using a base such as sodium ethoxide. This carbanion then acts as a nucleophile, displacing the halide from the 4-propylbenzyl precursor. The resulting substituted malonic ester is subsequently hydrolyzed and decarboxylated under acidic conditions to yield this compound.

Another established precursor-based method is the Arndt-Eistert synthesis , which allows for the one-carbon homologation of a carboxylic acid. organic-chemistry.orgwikipedia.org In this sequence, 4-propylbenzoic acid would first be converted to its corresponding acid chloride, typically using thionyl chloride or oxalyl chloride. The acid chloride is then reacted with diazomethane (B1218177) to form a diazoketone. The crucial step is the Wolff rearrangement of the diazoketone, which is catalyzed by silver(I) oxide or other metal catalysts, to generate a ketene. This reactive intermediate is then trapped with water to produce this compound. wikipedia.org

A summary of these precursor-based strategies is presented in the table below.

| Synthetic Method | Precursor | Key Reagents | Key Intermediates |

| Malonic Ester Synthesis | 4-Propylbenzyl Halide | Diethyl malonate, Sodium ethoxide, Acid | Diethyl (4-propylbenzyl)malonate |

| Arndt-Eistert Synthesis | 4-Propylbenzoic Acid | Thionyl chloride, Diazomethane, Silver(I) oxide, Water | 4-Propylbenzoyl chloride, Diazo(4-propylphenyl)ethanone |

Catalytic methods offer an alternative and often more efficient route to this compound, frequently involving transition metal catalysts to facilitate key bond-forming reactions.

A prominent catalytic approach is the palladium-catalyzed carbonylation of a 4-propylbenzyl halide. rsc.org This reaction introduces the carboxylic acid moiety in a single step by reacting the benzyl (B1604629) halide with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile, such as water or an alcohol. The catalytic cycle typically involves the oxidative addition of the benzyl halide to a palladium(0) complex, followed by the insertion of carbon monoxide and subsequent nucleophilic attack to generate the carboxylic acid or its ester, which can then be hydrolyzed.

Another catalytic strategy involves the Friedel-Crafts acylation of propylbenzene (B89791). While this method does not directly yield the target acid, it can produce a key intermediate. For instance, reacting propylbenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride would yield 2-chloro-1-(4-propylphenyl)ethan-1-one. This intermediate can then be subjected to further transformations, such as a rearrangement reaction, to afford this compound. A related approach is the direct Friedel-Crafts reaction of propylbenzene with ethyl 2-chloro-propionate, catalyzed by anhydrous aluminum chloride, to form ethyl 2-(4-propylphenyl)propionate, which is then hydrolyzed to the corresponding acid.

The table below outlines these catalytic approaches.

| Catalytic Method | Starting Material | Catalyst | Key Reagents |

| Palladium-Catalyzed Carbonylation | 4-Propylbenzyl Halide | Palladium complex (e.g., Pd(OAc)₂) | Carbon monoxide, Water/Alcohol |

| Friedel-Crafts Acylation/Alkylation | Propylbenzene | Lewis Acid (e.g., AlCl₃) | Chloroacetyl chloride or Ethyl 2-chloro-propionate |

Biological Activity and Pharmacological Investigations

Molecular Targets and Receptor Interaction Research

Research into the molecular interactions of 2-(4-propylphenyl)acetic acid has primarily focused on its effects on key enzymes involved in the inflammatory cascade.

Comprehensive searches of available scientific literature did not yield specific quantitative data (such as IC₅₀ values) for the inhibitory activity of this compound against COX-1 and COX-2 enzymes. While the general class of phenylacetic acid derivatives has been investigated for anti-inflammatory properties, which are often mediated through COX inhibition, specific inhibitory profiles for this particular compound are not documented in the reviewed literature.

It is important to note that structurally related compounds, such as certain profens (e.g., ibuprofen (B1674241), which is a propanoic acid derivative), are well-characterized COX inhibitors. For instance, the related compound pelubiprofen, which is a pro-drug of 2-[4-(oxocyclohexylidenemethyl)phenyl]propionic acid, has demonstrated potent inhibition of both COX-1 and COX-2, with reported IC₅₀ values of 10.66 ± 0.99 µM and 2.88 ± 1.01 µM, respectively nih.gov. However, direct extrapolation of these findings to this compound is not scientifically valid due to differences in chemical structure.

Table 1: Cyclooxygenase (COX) Inhibition Profile for this compound

| Enzyme | IC₅₀ (µM) |

|---|---|

| COX-1 | Data not available in the scientific literature |

Table 2: Other Biological Target Modulations for this compound

| Target | Binding Affinity (e.g., Kᵢ, Kₐ) |

|---|

Structure Activity Relationship Sar Studies of 2 4 Propylphenyl Acetic Acid and Analogs

Elucidation of Key Structural Features for Biological Activity

The phenylacetic acid scaffold serves as a fundamental framework for interaction with various biological targets. The aromatic ring can engage in π-π stacking and hydrophobic interactions with protein residues, while the carboxylic acid group, a key center of acidity, can form crucial ionic bonds and hydrogen bonds. nih.govresearchgate.net The distance between the acidic center and the aromatic ring is critical; increasing this distance by more than one carbon atom generally leads to a decrease in activity. researchgate.net

In computational docking studies, phenylacetic acid (PAA) and its derivatives have demonstrated the ability to intercalate with DNA and interact with enzymes like Pim kinase and urease. For instance, 2-propyl PAA has shown notable inhibitory effects through polar interactions with key residues of these proteins. researchgate.net The 4-propyl substituent on the phenyl ring, as seen in 2-(4-propylphenyl)acetic acid, significantly influences the molecule's lipophilicity. This property is critical for its ability to cross biological membranes and access target sites. A computational docking study reported a strong docking score for 4-propyl-PAA with urease enzymes. researchgate.net

Impact of Substituent Variations on Pharmacological Profiles

Computational studies on a series of phenylacetic acid derivatives have provided insights into the effects of different substituents. For example, in docking studies with DNA, a 4-propyl substituent resulted in a moderate level of interaction. jspae.com The position of the substituent is also critical. Meta-directing substituents on phenylacetic acid derivatives have been suggested to have stronger interactions and greater inhibitory potential than those with ortho or para substituents in some biological target interactions. researchgate.net

The following table summarizes the docking scores of various substituted phenylacetic acid derivatives against different biological targets, illustrating the impact of substituent variations.

| Substituent | Position | Docking Score (kcal/mol) vs. DNA jspae.com | Docking Score (kcal/mol) vs. Urease researchgate.net |

|---|---|---|---|

| Propyl | 4 | -7.197 | -8.5250 |

| Propyl | 3 | -6.899 | - |

| Propyl | 2 | - | - |

| Fluoro | 4 | - | - |

| Fluoro | 3 | -7.519 | - |

| Iodo | 4 | -7.136 | - |

| Chloro | 4 | -7.056 | - |

| Bromo | 4 | -6.877 | - |

| Methyl | 4 | -6.763 | - |

| Hydroxy | 4 | -6.643 | - |

Comparative SAR Analysis with Related Aryl Propionic and Acetic Acids

A comparative analysis of the structure-activity relationships of this compound with other arylpropionic and arylacetic acids, such as the well-known non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241), provides valuable context. Ibuprofen, chemically known as 2-(4-isobutylphenyl)propionic acid, shares a similar structural framework. orientjchem.org

A key difference between this compound and arylpropionic acids like ibuprofen is the presence of a methyl group on the alpha-carbon of the carboxylic acid side chain in the latter. This α-methyl group creates a chiral center, and it is well-established that for many arylpropionic acids, the (S)-enantiomer is responsible for the majority of the therapeutic activity. researchgate.netnih.gov For instance, the (S)-isomer of ibuprofen is the more potent inhibitor of prostaglandin (B15479496) synthetase. researchgate.net The absence of this α-methyl group in this compound means it is not chiral at that position.

The nature of the alkyl substituent at the para-position of the phenyl ring also plays a significant role in determining the pharmacological profile. In the case of ibuprofen, the isobutyl group is a key feature. Comparing this to the n-propyl group of this compound, differences in steric bulk and lipophilicity can be expected, which may translate to variations in biological activity. Studies on related compounds have shown that alterations to the aryl and isobutyl moieties of ibuprofen can influence its anti-inflammatory and toxicological properties. acs.org

The following table provides a comparative overview of the structural features of this compound and related arylalkanoic acids.

| Compound | Alpha-Substituent on Acetic/Propionic Acid Chain | Para-Substituent on Phenyl Ring | Chirality at Alpha-Carbon |

|---|---|---|---|

| This compound | Hydrogen | Propyl | No |

| Ibuprofen (2-(4-isobutylphenyl)propionic acid) | Methyl | Isobutyl | Yes |

| Ibufenac (2-(4-isobutylphenyl)acetic acid) | Hydrogen | Isobutyl | No |

| 2-(4-isopropylphenyl)acetic acid | Hydrogen | Isopropyl | No |

Toxicological and Safety Research of 2 4 Propylphenyl Acetic Acid

In Vitro Toxicology Assessments

Mutagenicity and Genotoxicity Evaluations in Cell-Based Assays

No specific studies on the mutagenic or genotoxic potential of 2-(4-propylphenyl)acetic acid using standard cell-based assays, such as the Ames test or in vitro micronucleus assay, were identified in the public domain. For related compounds, such as certain ibuprofen (B1674241) derivatives, mutagenicity has been a subject of investigation. For instance, 2-(4-Formylphenyl)propionic acid is noted to have potential mutagenicity. However, direct evidence for this compound is absent.

Cytotoxicity Studies in Various Cell Cultures

Detailed cytotoxicity studies of this compound in various cell cultures are not available in the reviewed literature. Research on a structurally similar compound, 2-[4-(2-methyl propyl)phenyl]propanoic acid (ibuprofen), and its derivatives has explored cytotoxic effects on cell lines like HepG2. jetir.org These studies aim to understand the cellular impact of NSAIDs and their metabolites, but specific data for this compound is not provided.

In Vivo Toxicology Assessments

Acute and Chronic Toxicity Models

There is a lack of available data from in vivo studies to characterize the acute and chronic toxicity profile of this compound. GHS hazard classifications for the related compound 2-(4-propylphenyl)propanoic acid indicate it is harmful if swallowed, suggesting potential for acute oral toxicity. nih.gov However, specific LD50 values or detailed observations from chronic exposure studies for this compound have not been published.

Developmental Toxicity Studies

No developmental toxicity studies for this compound in animal models such as rats or rabbits have been found in the public record. For context, developmental toxicity studies have been conducted on other phenylacetic acid derivatives, but this information cannot be extrapolated to this compound without specific research.

Organ-Specific Toxicity Research (e.g., Renal, Hepatic Biomarkers)

Specific research investigating the organ-specific toxicity of this compound, including effects on renal and hepatic biomarkers, is not documented in available scientific literature. While NSAIDs as a class are known to have potential effects on the gastrointestinal tract, kidneys, and liver, dedicated studies on this compound are required to determine its specific organ toxicity profile.

Metabolism and Pharmacokinetic Research of 2 4 Propylphenyl Acetic Acid

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

There is currently no available scientific literature detailing the absorption, distribution, metabolism, and excretion (ADME) profile of 2-(4-propylphenyl)acetic acid in any biological system.

Metabolite Identification and Characterization

No studies have been published that identify or characterize the metabolites of this compound.

Enzyme Systems Involved in Biotransformation Processes

The specific enzyme systems, such as cytochrome P450 isozymes or other transferases, that may be involved in the biotransformation of this compound have not been investigated in the available scientific literature.

Computational and in Silico Studies of 2 4 Propylphenyl Acetic Acid

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 2-(4-propylphenyl)propanoic acid, and its protein target.

Computational studies and in vitro assays have been employed to predict and measure the binding affinity of profen-class compounds for their primary biological targets, the cyclooxygenase (COX) enzymes. The compound 2-(4-propylphenyl)propanoic acid, also identified as Ibuprofen (B1674241) impurity 1, has been evaluated for its inhibitory activity against both COX-1 and COX-2. cymitquimica.com

These studies reveal that the compound inhibits both isoforms, with a noted preference for COX-1. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of this binding affinity. cymitquimica.com Molecular docking studies on similar non-steroidal anti-inflammatory drugs (NSAIDs) help to rationalize these findings by calculating binding energies, with more negative values suggesting stronger affinity.

| Compound | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| 2-(4-propylphenyl)propanoic acid | COX-1 | 13 | cymitquimica.com |

| COX-2 | 370 | cymitquimica.com |

The effectiveness of a COX inhibitor is determined by how its three-dimensional structure (conformation) fits within the enzyme's active site. The active sites of COX-1 and COX-2 are long, hydrophobic channels. Key differences in the amino acid composition between the two isoforms, particularly the substitution of isoleucine in COX-1 with the smaller valine in COX-2, create a larger side pocket in the COX-2 active site. nih.gov

In silico conformational analysis suggests that profen-type molecules like 2-(4-propylphenyl)propanoic acid orient themselves within this channel. The carboxylic acid group typically forms crucial hydrogen bonds with key amino acid residues, such as Arginine 120 and Tyrosine 355, near the entrance of the active site, anchoring the molecule. The phenyl ring and its alkyl substituent project into the hydrophobic channel, establishing van der Waals interactions that contribute to the stability of the ligand-protein complex. analis.com.my The specific conformation adopted by the propylphenyl group within this hydrophobic pocket influences the compound's binding affinity and selectivity for COX-1 versus COX-2.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov

While specific QSAR models exclusively developed for 2-(4-propylphenyl)acetic acid are not widely documented, the principles of QSAR are broadly applied to NSAIDs. The development of a predictive QSAR model involves compiling a dataset of structurally related compounds with known biological activities (e.g., IC50 values for COX inhibition). researchgate.net Using various statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, a model is built that can predict the activity of new or untested compounds based solely on their structural features. researchgate.netnih.gov Such models are validated internally (e.g., cross-validation) and externally (using a test set of compounds) to ensure their robustness and predictive power. researchgate.net These models are valuable for screening large chemical libraries to identify potential new anti-inflammatory agents. mdpi.com

The predictive power of a QSAR model relies on the selection of appropriate molecular descriptors. These are numerical values that quantify different aspects of a molecule's physicochemical properties. For compounds like this compound, relevant descriptors often include:

Lipophilicity (logP): This descriptor measures a compound's solubility in fats, oils, and lipids, which affects its ability to cross biological membranes. The computed XLogP3 for 2-(4-propylphenyl)propanoic acid is 3.2. nih.gov

Topological Descriptors: These describe the size, shape, and branching of the molecular structure. The Polar Surface Area (PSA) for 2-(4-propylphenyl)propanoic acid is 37.3 Ų. nih.gov

Electronic Descriptors: These quantify the electronic properties of the molecule, such as the distribution of charges, which are crucial for forming interactions with the enzyme's active site.

Steric Descriptors: These relate to the three-dimensional shape and bulk of the molecule, determining its fit within the target's binding pocket.

| Compound | Descriptor | Value | Reference |

|---|---|---|---|

| 2-(4-propylphenyl)propanoic acid | Molecular Weight | 192.25 g/mol | nih.gov |

| XLogP3 | 3.2 | nih.gov | |

| Hydrogen Bond Donor Count | 1 | nih.gov | |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

Toxicity Prediction Models

In silico toxicology models are computational tools used to predict the potential toxicity of chemicals, reducing the need for extensive animal testing. nih.govmdpi.com These models are based on established relationships between chemical structures and various toxicity endpoints.

For 2-(4-propylphenyl)propanoic acid, toxicity data is available from notifications submitted to the European Chemicals Agency (ECHA). nih.gov According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the compound is classified as "Warning" and is considered harmful if swallowed (H302). nih.gov

More advanced toxicity prediction platforms, such as ProTox-II, use large databases of experimental data to predict a range of toxicological endpoints. These models can assess risks such as:

Hepatotoxicity: Potential to cause liver damage.

Carcinogenicity: Potential to cause cancer.

Mutagenicity: Potential to cause genetic mutations.

Cytotoxicity: Toxicity to cells.

These predictive models analyze the chemical structure for "toxicophores," which are specific substructures known to be associated with toxicity. While these in silico predictions provide valuable preliminary assessments, they are often used to prioritize compounds for further in vitro or in vivo testing to confirm the findings. analis.com.my

Analytical Methodologies in Research and Development for 2 4 Propylphenyl Acetic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural analysis of 2-(4-propylphenyl)acetic acid. These techniques probe the molecular structure by measuring the interaction of the compound with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique used to determine the precise structure of a molecule. weebly.com It provides detailed information about the carbon-hydrogen framework of this compound. weebly.com

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, specific signals correspond to each type of proton in the molecule. The aromatic protons on the phenyl ring typically appear as a multiplet in the range of δ 7.1-7.3 ppm. The methylene (B1212753) (-CH₂-) protons of the acetic acid group show a signal around δ 3.6 ppm, while the protons of the propyl group exhibit distinct signals: a triplet for the terminal methyl (-CH₃) group around δ 0.9 ppm, a sextet for the adjacent methylene (-CH₂-) group around δ 1.6 ppm, and a triplet for the methylene group attached to the phenyl ring around δ 2.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The carboxyl carbon (-COOH) is typically observed downfield, around δ 178-180 ppm. The aromatic carbons show signals in the range of δ 128-140 ppm. The benzylic carbon and the carbons of the propyl group resonate at higher field strengths. For instance, the carbon of the methylene group in the acetic acid moiety appears around δ 45 ppm, while the carbons of the propyl group are found at approximately δ 38, 24, and 14 ppm.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | ~11-12 (broad s) | ~178-180 |

| Aromatic CH | ~7.1-7.3 (m) | ~128-140 |

| -CH₂- (acetic) | ~3.6 (s) | ~45 |

| -CH₂- (propyl, benzylic) | ~2.5 (t) | ~38 |

| -CH₂- (propyl) | ~1.6 (sextet) | ~24 |

| -CH₃ (propyl) | ~0.9 (t) | ~14 |

Mass Spectrometry (MS) for Identification and Purity Assessment

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of this compound. lookchem.comsynzeal.compharmaffiliates.com It is also used to assess the purity of the compound by detecting the presence of any impurities. hmdb.camdpi.comlgcstandards.comheteroletters.orglibretexts.org

In a typical mass spectrum of this compound (molecular weight: 178.23 g/mol ), the molecular ion peak [M]⁺ is observed at an m/z value corresponding to its molecular weight. lookchem.com The fragmentation pattern provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) or a carboxyl group (-COOH, M-45). libretexts.org For this compound, a significant fragment often observed corresponds to the tropylium (B1234903) ion, resulting from the cleavage of the bond between the alpha-carbon and the carboxyl group.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental formula, further confirming its identity.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. pharmaffiliates.comlgcstandards.comheteroletters.orglibretexts.orgbeilstein-journals.orgnih.govnist.gov The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. libretexts.org A strong, sharp absorption peak appears around 1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. libretexts.orgvulcanchem.com The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the propyl and methylene groups appear in the 2850-2960 cm⁻¹ region. Bending vibrations for the aromatic ring and other functional groups are found in the fingerprint region (below 1500 cm⁻¹).

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C-O (Carboxylic Acid) | Stretching | 1210-1320 |

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of this compound and for separating it from structurally related impurities and isomers. hmdb.camdpi.com A typical HPLC method involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). ijprt.org

Detection is commonly performed using an ultraviolet (UV) detector, as the phenyl group in the molecule absorbs UV light. The method can be optimized to achieve baseline separation of the main compound from any potential impurities, allowing for accurate quantification of purity. HPLC is also crucial for separating positional isomers that may be formed during the synthesis process.

Gas Chromatography (GC) Applications in Analysis

Gas Chromatography (GC) can also be utilized for the analysis of this compound, particularly for assessing the presence of volatile impurities. For GC analysis, the carboxylic acid is often derivatized to a more volatile ester form (e.g., methyl or ethyl ester) to improve its chromatographic behavior. rsc.org

The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and identification of the components. beilstein-journals.org GC-MS provides the added advantage of furnishing mass spectra for the separated components, which aids in their structural identification.

Role As an Impurity and Degradation Product in Pharmaceutical Research

Formation Pathways as a Synthetic Impurity of Related Drugs (e.g., Ibuprofen)

2-(4-propylphenyl)acetic acid, also known as p-Propylhydratropic Acid, is recognized as a process-related impurity in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably ibuprofen (B1674241). nih.govlgcstandards.comveeprho.com Its formation is often linked to the starting materials and alkylation steps in the manufacturing process of ibuprofen. lgcstandards.com

During the synthesis of ibuprofen, which is chemically 2-(4-isobutylphenyl)propanoic acid, the use of starting materials containing propylbenzene (B89791) instead of isobutylbenzene (B155976) can lead to the formation of 2-(4-propylphenyl)propanoic acid as a side product. lgcstandards.comiajps.com This underscores the importance of stringent control over the purity of raw materials used in drug synthesis.

Another related compound, 2-(4-n-butylphenyl)propionic acid (BPPA), is also a known impurity in ibuprofen, highlighting the challenges in controlling structurally similar side products during synthesis. iajps.com

Table 1: Common Process-Related Impurities in Ibuprofen Synthesis

| Impurity Name | Chemical Structure | Formation Context |

|---|---|---|

| 2-(4-propylphenyl)propanoic Acid | C12H16O2 | Arises from propylbenzene in starting materials during alkylation. lgcstandards.com |

| 2-(4-formylphenyl)propionic Acid (FPPA) | C10H10O3 | A known degradation product of ibuprofen. iajps.com |

| 2-(4-methylphenyl)propionic Acid (MPPA) | C10H12O2 | A known impurity in ibuprofen. iajps.com |

| 2-(4-ethylphenyl)propionic Acid (EPPA) | C11H14O2 | A known impurity in ibuprofen. iajps.com |

| 4-isobutylacetophenone (4-IBAP) | C12H16O | A known impurity in ibuprofen. iajps.com |

| 2-(4-n-butylphenyl)propionic Acid (BPPA) | C13H18O2 | A known impurity in ibuprofen. iajps.com |

Degradation Mechanisms Under Stress Conditions

Beyond being a synthetic impurity, this compound can also emerge as a degradation product of other related drugs under stress conditions. Forced degradation studies are crucial in identifying potential degradants that may form during the shelf life of a drug product.

For instance, studies on loxoprofen (B1209778), a propionic acid derivative, have shown its instability under hydrolytic (acidic and basic) and oxidative conditions. scispace.comdoi.orgscilit.com While the primary degradation products of loxoprofen identified in one study were an oxodicarboxylic acid structure and a hydroxylated form, the degradation pathways of propionic acid derivatives can be complex. nih.gov Under alkaline conditions, loxoprofen undergoes hydrolysis. scispace.comdoi.org Similarly, oxidative stress, often simulated using hydrogen peroxide, can lead to the formation of various degradation products. scispace.comdoi.org

The degradation of ibuprofen itself can lead to a range of impurities, including 2-(4-formylphenyl)propionic acid (FPPA). iajps.com While direct degradation of a common drug to this compound is less commonly reported, the structural similarity to known degradants highlights the potential for its formation under specific stress conditions.

Table 2: Forced Degradation Conditions for Propionic Acid Derivatives

| Stress Condition | Reagents and Conditions | Potential Outcome |

|---|---|---|

| Acidic Hydrolysis | 1.0 mol·L−1 HCl, heated at 80°C | Formation of hydrolytic degradation products. scispace.com |

| Basic Hydrolysis | 1.0 mol·L−1 NaOH, heated at 80°C for 6 h | Formation of hydrolytic degradation products. scispace.comdoi.org |

| Oxidative Degradation | 3% (w/v) Hydrogen Peroxide, heated at 80°C for 12 h | Formation of oxidative degradation products. scispace.comdoi.org |

| Thermal Degradation | Heat-stressed conditions | Formation of various degradation products. nih.gov |

Analytical Strategies for Impurity Profiling and Quantification

The detection, identification, and quantification of impurities like this compound are fundamental to pharmaceutical quality control. ijmpronline.com A variety of analytical techniques are employed for impurity profiling.

Chromatographic methods are the cornerstone of impurity analysis. ijpsr.com High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are widely used for the separation and quantification of impurities in drug substances and products. scispace.comscilit.com For the analysis of loxoprofen and its degradation products, a reversed-phase HPLC method using a C18 column with UV detection is often employed. scispace.comdoi.orgscilit.com

A specific HPLC method for resolving 2-(4-propylphenyl)propanoic acid has been developed using a J'sphere-ODS-H80 column with a mobile phase of 0.05% trifluoroacetic acid in a water-acetonitrile mixture (85:15, v/v) and UV detection at 228 nm. This method demonstrated a limit of detection (LOD) of 0.15 μg/ml and a limit of quantification (LOQ) of 0.50 μg/ml.

For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. nih.govrsc.org These methods provide molecular weight and structural information, enabling the unambiguous identification of impurities. nih.gov Other techniques like gas chromatography (GC), capillary electrophoresis, and various extraction methods also play a role in a comprehensive impurity profiling strategy. ijmpronline.com

Table 3: Analytical Methods for Impurity Profiling

| Analytical Technique | Application |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of impurities. scispace.comscilit.com |

| High-Performance Thin-Layer Chromatography (HPTLC) | Separation and densitometric scanning of impurities. scispace.comscilit.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural elucidation of impurities. nih.gov |

| Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) | Structural elucidation of impurities. nih.gov |

| Gas Chromatography (GC) | Analysis of volatile impurities. ijmpronline.com |

| Capillary Electrophoresis | Separation of impurities. ijmpronline.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.